molecular formula C13H15NS B15255589 N-(3-ethynylphenyl)thian-4-amine

N-(3-ethynylphenyl)thian-4-amine

Cat. No.: B15255589
M. Wt: 217.33 g/mol
InChI Key: XBPPVNFXCYCEJO-UHFFFAOYSA-N
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Description

N-(3-Ethynylphenyl)thian-4-amine is a heterocyclic compound featuring a six-membered 1,3-thiazine ring (thian) with an amine group at position 4 and a 3-ethynylphenyl substituent. The ethynyl group (-C≡CH) on the phenyl ring introduces unique reactivity, enabling participation in click chemistry or further functionalization, making it valuable in pharmaceutical and materials science research. For instance, N-(3-bromo-4-fluorophenyl)thian-4-amine (C₁₁H₁₃BrFNS, MW 290.20) is a high-purity intermediate (≥97%) used in active pharmaceutical ingredient (API) synthesis .

Properties

Molecular Formula

C13H15NS

Molecular Weight

217.33 g/mol

IUPAC Name

N-(3-ethynylphenyl)thian-4-amine

InChI

InChI=1S/C13H15NS/c1-2-11-4-3-5-13(10-11)14-12-6-8-15-9-7-12/h1,3-5,10,12,14H,6-9H2

InChI Key

XBPPVNFXCYCEJO-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CC(=CC=C1)NC2CCSCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-ethynylphenyl)thian-4-amine typically involves the Sonogashira-Hagihara cross-coupling reaction. This reaction is carried out using tri-(4-ethynylphenyl)amine as a starting material, which is then reacted with 1,3,5-tris-(4-iodophenyl)amine in the presence of a palladium catalyst and copper iodide . The reaction conditions include the use of tetrakis-(triphenylphosphine)palladium and copper iodide as catalysts, and the reaction is typically conducted under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste, making the process more sustainable and cost-effective .

Chemical Reactions Analysis

Types of Reactions

N-(3-ethynylphenyl)thian-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(3-ethynylphenyl)thian-4-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-ethynylphenyl)thian-4-amine involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the amine group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Heterocyclic Variants

  • Thiazole vs. Thiazine Cores : Thiazole-based compounds (e.g., 4-(3-nitrophenyl)-N-[4-(trifluoromethoxy)phenyl]thiazol-2-amine, C₁₆H₁₀F₃N₃O₃S) prioritize planar structures for π-π stacking in enzyme inhibition, whereas thiazine derivatives (e.g., thian-4-amine) offer conformational flexibility for allosteric modulation .
  • Pyrrolopyrimidine Derivatives: Compounds like N-(3-ethynylphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine () share the ethynylphenyl group but target kinase domains (e.g., EGFR) due to their fused heterocyclic cores, unlike monocyclic thian-4-amine derivatives .

Pharmacological Relevance

  • Kinase Inhibition : While erlotinib () targets EGFR via a quinazoline core, ethynyl-substituted thian-4-amine derivatives could modulate analogous pathways with improved pharmacokinetics due to reduced molecular rigidity .
  • API Intermediates : Bromo/fluoro-substituted thian-4-amine derivatives are prioritized in oncology pipelines, whereas ethynyl variants are exploratory candidates for targeted drug delivery .

Biological Activity

N-(3-ethynylphenyl)thian-4-amine is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing on diverse research findings.

Synthesis and Structure

This compound is synthesized through various organic chemistry techniques, often involving the introduction of ethynyl and thian moieties. The compound's structure can be represented as follows:

C1H2N2S\text{C}_1\text{H}_2\text{N}_2\text{S}

The thian ring contributes to its biological activity by affecting the compound's interaction with biological targets.

Antitumor Properties

Research indicates that this compound exhibits significant antitumor activity. In vitro studies have demonstrated its effectiveness against various cancer cell lines. The following table summarizes key findings regarding the compound's inhibitory effects:

Cell Line IC50 (µM) Mechanism of Action
A549 (Lung Cancer)4.60 ± 0.18Induction of apoptosis via Bcl-2/caspase pathway
NCI-H1299 (Lung Cancer)4.42 ± 0.24Downregulation of MMP9 and upregulation of cleaved caspase 3
MCF-7 (Breast Cancer)Not specifiedPotential inhibition of PI3K/Akt/mTOR pathway

These results suggest that the compound can inhibit cancer cell proliferation and induce apoptosis, making it a candidate for further development in cancer therapy.

The mechanisms through which this compound exerts its biological effects include:

  • Apoptosis Induction : The compound promotes apoptosis in cancer cells by activating caspase pathways, leading to increased levels of cleaved caspase 3 and PARP proteins .
  • Inhibition of Cell Migration : It reduces the migratory ability of cancer cells by downregulating matrix metalloproteinase 9 (MMP9), which is crucial for cancer metastasis .
  • Targeting Signaling Pathways : The compound may interfere with critical signaling pathways such as PI3K/Akt/mTOR, which are often dysregulated in cancer .

Case Studies

Several case studies have highlighted the effectiveness of this compound in preclinical settings:

  • Lung Cancer Study : In a study involving human lung cancer cell lines, this compound demonstrated a potent IC50 value, indicating its strong potential as an antitumor agent .
  • Breast Cancer Evaluation : The compound was also tested against MCF-7 cells, showing promising results that warrant further exploration into its therapeutic applications in breast cancer treatment .

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